molecular formula C11H12F2O2 B13661505 5-(2,3-Difluorophenyl)pentanoic Acid

5-(2,3-Difluorophenyl)pentanoic Acid

Cat. No.: B13661505
M. Wt: 214.21 g/mol
InChI Key: BPPAOMSILIFNRE-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)pentanoic Acid: is an organic compound characterized by the presence of a pentanoic acid chain attached to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3-Difluorophenyl)pentanoic Acid typically involves the reaction of 2,3-difluorobenzene with a pentanoic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the coupling of the difluorophenyl group with the pentanoic acid chain . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(2,3-Difluorophenyl)pentanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

    Reduction: Formation of difluorophenyl alcohols or aldehydes.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry: 5-(2,3-Difluorophenyl)pentanoic Acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)pentanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • 2,3-Difluorobenzoic Acid
  • 2,3-Difluorophenylacetic Acid
  • 2,3-Difluorophenylpropanoic Acid

Comparison: 5-(2,3-Difluorophenyl)pentanoic Acid is unique due to its longer carbon chain, which can influence its chemical reactivity and biological activity. Compared to shorter-chain analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

5-(2,3-difluorophenyl)pentanoic acid

InChI

InChI=1S/C11H12F2O2/c12-9-6-3-5-8(11(9)13)4-1-2-7-10(14)15/h3,5-6H,1-2,4,7H2,(H,14,15)

InChI Key

BPPAOMSILIFNRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CCCCC(=O)O

Origin of Product

United States

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